molecular formula C22H26ClNO3 B11355914 N-(4-chlorobenzyl)-2-(3,4-dimethylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide

N-(4-chlorobenzyl)-2-(3,4-dimethylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide

Cat. No.: B11355914
M. Wt: 387.9 g/mol
InChI Key: QJUQNXWNEVNDNV-UHFFFAOYSA-N
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Description

N-[(4-CHLOROPHENYL)METHYL]-2-(3,4-DIMETHYLPHENOXY)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-CHLOROPHENYL)METHYL]-2-(3,4-DIMETHYLPHENOXY)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE typically involves a multi-step processCommon reagents used in these reactions include chlorinating agents, phenols, and oxiranes under controlled conditions such as specific temperatures and pH levels .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is crucial. Techniques such as crystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(4-CHLOROPHENYL)METHYL]-2-(3,4-DIMETHYLPHENOXY)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Often used to reduce any oxidized forms back to their original state.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halides for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties .

Scientific Research Applications

N-[(4-CHLOROPHENYL)METHYL]-2-(3,4-DIMETHYLPHENOXY)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-2-(3,4-DIMETHYLPHENOXY)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The pathways involved often depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acetamide derivatives with varying substituents on the aromatic and heterocyclic rings. Examples include:

  • N-(4-chlorophenyl)acetamide
  • N-(3,4-dimethylphenoxy)acetamide
  • N-(oxolan-2-yl)acetamide

Uniqueness

What sets N-[(4-CHLOROPHENYL)METHYL]-2-(3,4-DIMETHYLPHENOXY)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE apart is its unique combination of substituents, which confer specific chemical and biological properties

Properties

Molecular Formula

C22H26ClNO3

Molecular Weight

387.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(3,4-dimethylphenoxy)-N-(oxolan-2-ylmethyl)acetamide

InChI

InChI=1S/C22H26ClNO3/c1-16-5-10-20(12-17(16)2)27-15-22(25)24(14-21-4-3-11-26-21)13-18-6-8-19(23)9-7-18/h5-10,12,21H,3-4,11,13-15H2,1-2H3

InChI Key

QJUQNXWNEVNDNV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)N(CC2CCCO2)CC3=CC=C(C=C3)Cl)C

Origin of Product

United States

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